[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Description
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Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N8O13/c1-21(2)30(43-32(49)27(44-28(46)16-17-29(44)47)19-40-35(52)58-37(3,4)5)33(50)42-26(7-6-18-39-34(38)51)31(48)41-23-10-8-22(9-11-23)20-56-36(53)57-25-14-12-24(13-15-25)45(54)55/h8-17,21,26-27,30H,6-7,18-20H2,1-5H3,(H,40,52)(H,41,48)(H,42,50)(H,43,49)(H3,38,39,51)/t26-,27-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLKKFVAPLGPNQ-VWYPKUQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N8O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used in the construction of antibody-drug conjugates (adcs). ADCs typically target cancer cells, leveraging the specificity of antibodies to deliver cytotoxic drugs to these cells.
Mode of Action
Mal-Dap(Boc)-Val-Cit-PAB-PNP serves as a linker molecule in ADCs. After the Boc (tert-butoxycarbonyl) protecting group is removed, the exposed amine on Dap can react with a cytotoxic drug molecule. This results in a stable conjugate due to Dap neighboring-group assistance.
Biochemical Pathways
Once inside the cell, the cytotoxic drug is released, leading to cell death.
Pharmacokinetics
The linker, such as Mal-Dap(Boc)-Val-Cit-PAB-PNP, ensures the stable attachment of the drug until it reaches the target site.
Biochemical Analysis
Biochemical Properties
The compound is known to play a role in drug conjugate construction, leading to more stable conjugates due to Dap neighboring-group assistance. This strategy is widely used in ADC
Cellular Effects
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates These conjugates can then interact with various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of [4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is not fully understood. The compound itself does not have a direct mechanism of action. It serves as a linker molecule in ADCs. Once conjugated to an antibody and the Boc group is removed, the exposed amine on Dap can further react with a cytotoxic drug molecule.
Temporal Effects in Laboratory Settings
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Dosage Effects in Animal Models
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Metabolic Pathways
The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates
Biological Activity
The compound , with the IUPAC name [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate , is a complex organic molecule with potential biological activities. Its intricate structure suggests a variety of interactions with biological systems, which could be leveraged for therapeutic applications.
Molecular Characteristics
- Molecular Formula : C57H66FN11O13S
- Molecular Weight : 1164.3 g/mol
- IUPAC Name : As stated above.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on its structural features and potential interactions:
1. Enzyme Inhibition
Research indicates that compounds similar in structure to this carbonate may exhibit enzyme inhibition properties. For example, derivatives of carbamoylamino acids have been studied for their ability to inhibit proteolytic enzymes, which could have implications in cancer therapy and other diseases where protease activity is dysregulated.
2. Antimicrobial Properties
Compounds with similar nitrophenyl carbonate structures have shown antimicrobial activity against various pathogens. The presence of the nitrophenyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against bacterial and fungal strains.
3. Anti-inflammatory Effects
Some studies suggest that similar compounds can modulate inflammatory pathways. The interaction of such molecules with cytokine signaling pathways might reduce inflammation in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Figueroa-Valverde et al., 2023 | Investigated the effects of related sulfonamide compounds on coronary resistance and perfusion pressure, indicating potential cardiovascular benefits through calcium channel modulation. |
| BenchChem Insights | Noted that compounds with similar structures could serve as intermediates in organic synthesis and have applications in drug development due to their biological properties. |
| Brazilian Journal of Science | Reported on the biological activity of benzene sulfonamide derivatives, suggesting that structural modifications can lead to significant changes in pharmacological profiles. |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can be predicted using computational models.
Table: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | Estimated high due to lipophilic nature |
| Metabolic Stability | Moderate; potential for liver metabolism |
| Plasma Protein Binding | High; may affect distribution |
| Half-life | Estimated around 6-12 hours |
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by multiple functional groups that contribute to its reactivity and stability. Its molecular formula is C₁₃₃H₁₈₃N₄₄O₃₅, with a molecular weight of approximately 1337.6 g/mol. The intricate arrangement of carbamoylamino and dioxopyrrol moieties enhances its biological activity and interaction with various molecular targets.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its unique structure allows for targeted delivery of drugs, particularly in cancer therapy. The incorporation of the 4-nitrophenyl carbonate moiety may facilitate the release of active pharmaceutical ingredients in response to specific stimuli, enhancing drug efficacy while minimizing side effects.
Biochemistry
In biochemical studies, this compound serves as a valuable tool for understanding enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways and regulatory mechanisms within cells.
Organic Synthesis
The compound's reactivity makes it an excellent candidate for use as a reagent in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for the development of new synthetic methodologies.
Material Science
Due to its unique chemical properties, the compound may find applications in material science, particularly in the development of polymers or coatings with specific functionalities. Its stability and reactivity can be harnessed to create materials with tailored properties for industrial applications.
Case Study 1: Cancer Therapeutics
A recent study explored the use of this compound as part of an antibody-drug conjugate targeting Nectin-4, a protein overexpressed in various cancers. The results demonstrated that the conjugate exhibited significant cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential for selective cancer therapy .
Case Study 2: Enzyme Inhibition
Research has shown that this compound effectively inhibits specific proteases involved in disease progression. By modulating enzyme activity, it could serve as a lead compound for developing new treatments for conditions such as inflammation or cancer .
Case Study 3: Synthetic Methodology
In a synthetic chemistry context, this compound was utilized to develop a novel reaction pathway that allows for the efficient synthesis of complex organic molecules. The methodology showcased the versatility of the compound as a building block in organic synthesis .
Q & A
Q. How to address scalability challenges in multi-step syntheses?
- Methodological Answer :
- Implement flow chemistry for exothermic steps (e.g., nitrophenyl carbonate activation) to improve heat dissipation and yield .
- Optimize protecting group strategies (e.g., replace Boc with Fmoc for milder deprotection) to reduce side reactions .
Key Data from Evidence
| Parameter | Example from Evidence | Reference |
|---|---|---|
| Melting Point | 266–268°C (dimethylphenyl analog) | |
| IR Peaks | 1705 cm⁻¹ (C=O stretch) | |
| NMR Shifts | δ 7.2–8.1 (aromatic protons) | |
| Synthetic Yield | 51% (Pd-catalyzed coupling) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
